B1575371 Glyceraldehyde-3-phosphate dehydrogenase (219-230)

Glyceraldehyde-3-phosphate dehydrogenase (219-230)

Cat. No. B1575371
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceraldehyde-3-phosphate dehydrogenase

Scientific Research Applications

Role in Hereditary Spherocytosis and GAPD Deficiency

A study highlighted the case of a patient with hereditary spherocytosis (HS) found to have glyceraldehyde-3-phosphate dehydrogenase (G3PD) deficiency. This condition was asymptomatic when it occurred alone but, when combined with HS, led to increased protein band 4.5, a sign of metabolic stress in red cells. The study, conducted on the patient's family, found no increased clinical severity of HS when combined with G3PD deficiency, suggesting a complex interplay between these conditions (McCann, Finkel, Cadman, & Allen, 1976).

GAPDH and Hemolytic Anemia

In another case, partial 6 phosphogluconate dehydrogenase (6PGD) deficiency was associated with chronic nonspherocytic hemolytic anemia (CNSHA). The study revealed marked abnormal concentrations of glycolytic intermediates in red blood cells (RBC), suggesting an interference in the glycolytic pathway potentially due to oxidative stress. This condition led to increased levels of certain metabolic intermediates before the GAPDH step, indicating GAPDH's critical role in glycolysis and cellular metabolism (Vives Corrons et al., 1996).

Genetic Variations in GAPDH and Disease Susceptibility

Studies have also explored the genetic variations in GAPDH and their associations with diseases. For instance, genetic variation in GAPDH was found to be linked with noise-induced hearing loss (NIHL) in a Chinese population, where the homozygous risk allele was associated with enhanced GAPDH expression leading to NIHL (Wan et al., 2020). Another study identified GAPDH variants as a susceptibility factor for sporadic Parkinson’s disease in a Chinese Han population, suggesting GAPDH's involvement in neuronal apoptosis (Liu et al., 2015).

GAPDH and Metabolic Disorders

GAPDH's role extends into metabolic disorders as well. A study on lactate dehydrogenase M-subunit deficiency, a hereditary exertional myopathy, revealed that glycolysis was significantly retarded at the GAPDH step, leading to impaired ATP production and muscle damage under anaerobic conditions. This finding demonstrates GAPDH's critical role in energy metabolism and muscular function (Kanno et al., 1988).

properties

sequence

KVIPELNGKLTG

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Glyceraldehyde-3-phosphate dehydrogenase (219-230)

Origin of Product

United States

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